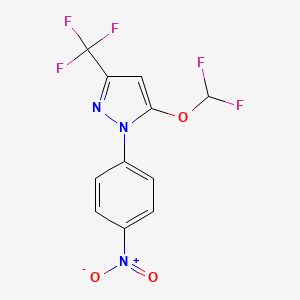

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole is a complex organic compound characterized by the presence of difluoromethoxy, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy, nitrophenyl, and trifluoromethyl groups under specific reaction conditions. Common reagents used in these reactions include halogenated compounds, nitrating agents, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient incorporation of functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The difluoromethoxy group may influence the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Difluoromethoxy)-N-[(4-nitrophenyl)methyl]aniline

- 4-Nitrophenyl acetate

- 4-Nitrophenyl phosphate disodium salt hexahydrate

Uniqueness

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole stands out due to the combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.

Biologische Aktivität

5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, identified by its CAS number 245748-37-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H6F5N3O3

- Molecular Weight : 323.1757 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring substituted with a difluoromethoxy group, a nitrophenyl moiety, and a trifluoromethyl group, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities. The specific compound under consideration has shown promise in various pharmacological applications:

1. Antitumor Activity

Several studies highlight the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR.

- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for combination therapies in cancer treatment .

2. Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Research Finding : In vitro assays have shown that pyrazoles can reduce the expression of pro-inflammatory cytokines in activated macrophages, highlighting their therapeutic potential in conditions like rheumatoid arthritis .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with some exhibiting substantial activity against bacterial strains.

- Study Insight : A comparative study assessed the antimicrobial activity of various pyrazoles against common pathogens. The results indicated that some derivatives showed significant inhibition of bacterial growth, suggesting their utility as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring influence their pharmacological properties significantly.

| Substituent | Effect on Activity |

|---|---|

| Difluoromethoxy | Enhances lipophilicity and bioavailability |

| Trifluoromethyl | Increases potency against specific targets |

| Nitro group | Contributes to antitumor activity |

Toxicity and Safety Profile

Assessing the toxicity of new compounds is essential for their development as therapeutic agents. Preliminary studies on the toxicity of similar pyrazole derivatives revealed low cytotoxicity against mammalian cells, with CC50 values exceeding 500 µM for many compounds tested . This suggests a favorable safety profile for further development.

Eigenschaften

Molekularformel |

C11H6F5N3O3 |

|---|---|

Molekulargewicht |

323.18 g/mol |

IUPAC-Name |

5-(difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C11H6F5N3O3/c12-10(13)22-9-5-8(11(14,15)16)17-18(9)6-1-3-7(4-2-6)19(20)21/h1-5,10H |

InChI-Schlüssel |

FBBYLNRFLVJCPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)OC(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.